molecular formula C22H22ClN3O2S B2812614 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide CAS No. 1105212-87-0

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B2812614
M. Wt: 427.95
InChI Key: DCXRAXLVPMDNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2S and its molecular weight is 427.95. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Applications

Research has identified various derivatives of the compound structure , highlighting their synthesis and evaluation for antibacterial properties. For instance, Ramalingam et al. (2019) synthesized derivatives that demonstrated significant antibacterial activity. These compounds were developed through reactions starting from common intermediates and tested against various bacterial strains (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Chemical Reactivity and Biological Evaluation

Farouk et al. (2021) investigated the chemical behavior of a related compound toward primary and heterocyclic amines, leading to the synthesis of new Schiff bases and other nitrogen heterocyclic compounds. The biological activity of these synthesized compounds was also assessed, indicating potential pharmacological applications (O. Farouk, M. Ibrahim, & N. M. El-Gohary, 2021).

Antitumor Activity

A study by Hafez and El-Gazzar (2017) on novel derivatives showed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This research underscores the potential of such compounds in the development of new antitumor drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Antioxidant Activity

Dhakhda, Bhatt, and Bhatt (2021) synthesized a series of derivatives and tested them for antioxidant activity. This study highlights the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Suresh Dhakhda, Malay J. Bhatt, & J. Bhatt, 2021).

Antimicrobial Evaluation

Fuloria et al. (2009) detailed the synthesis and characterization of novel imines and thiazolidinones derived from a similar compound structure, showing good antibacterial and antifungal activities. This work further illustrates the compound's relevance in developing new antimicrobial agents (N. Fuloria, Vijender Singh, M. Yar, & Mohammed Ali, 2009).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c23-18-10-4-8-17(12-18)15-29-22-25-19(14-21(28)26-22)13-20(27)24-11-5-9-16-6-2-1-3-7-16/h1-4,6-8,10,12,14H,5,9,11,13,15H2,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXRAXLVPMDNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide

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